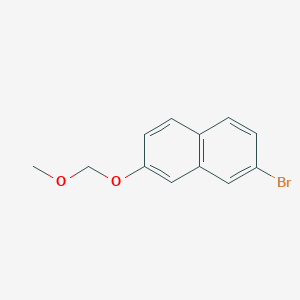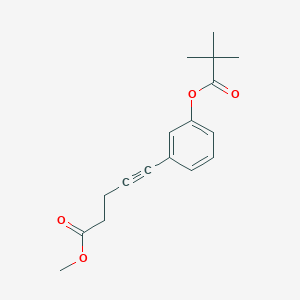
1-Acetyl-6-(trifluoromethoxy)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-(trifluoromethoxy)indolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a trifluoromethoxy group at the sixth position, and an indolin-2-one core structure. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoromethoxy reagents.
Acetylation: The indole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The acetylated intermediate is then subjected to trifluoromethoxylation using a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-(trifluoromethoxy)indolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-6-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Acetyl-6-chloroindolin-2-one: Similar structure but with a chloro group instead of a trifluoromethoxy group.
1-Acetyl-6-bromoindolin-2-one: Similar structure but with a bromo group instead of a trifluoromethoxy group.
Uniqueness: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C11H8F3NO3 |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
1-acetyl-6-(trifluoromethoxy)-3H-indol-2-one |
InChI |
InChI=1S/C11H8F3NO3/c1-6(16)15-9-5-8(18-11(12,13)14)3-2-7(9)4-10(15)17/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
FWTOKNQTPSMYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


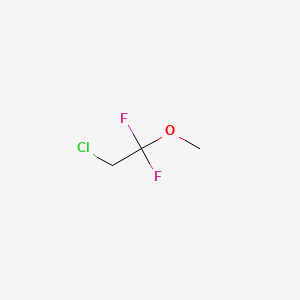
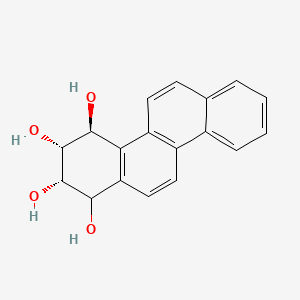
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
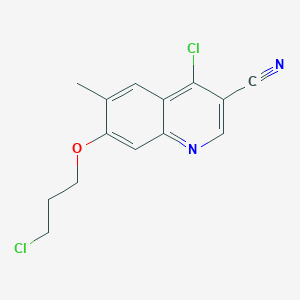
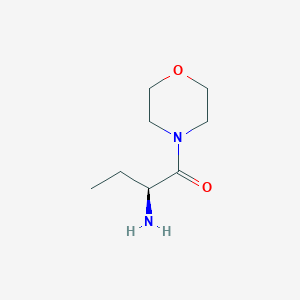
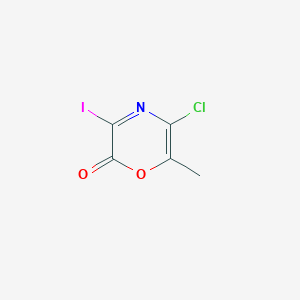

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
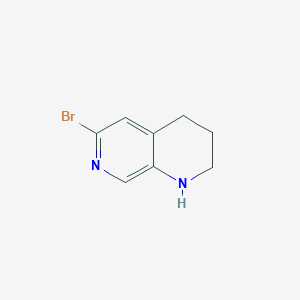
![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
